

# A Preclinical Head-to-Head: BMS-986158 and Fedratinib in Myelofibrosis Models

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Compound of Interest		
Compound Name:	BMS-986158	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the BET inhibitor **BMS-986158** and the JAK2 inhibitor Fedratinib in myelofibrosis models. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key preclinical studies.

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. Dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling, frequently driven by a V617F mutation in JAK2, is a central pathogenic feature. While JAK inhibitors like Fedratinib have become a standard of care, novel therapeutic strategies targeting other pathways are under investigation. One such approach involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers that regulate the transcription of key oncogenes. **BMS-986158** is a potent BET inhibitor. This guide synthesizes available preclinical data to compare the effects of these two distinct therapeutic agents in myelofibrosis models.

### **Mechanism of Action**

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2).[1] In myelofibrosis, the JAK2 protein is often constitutively activated due to a V617F mutation, leading to uncontrolled cell growth and the production of inflammatory cytokines.[1] Fedratinib directly targets the catalytic activity of JAK2, thereby blocking the downstream signaling of the JAK-STAT pathway. This inhibition leads to reduced phosphorylation of STAT3 and STAT5, which in turn decreases the





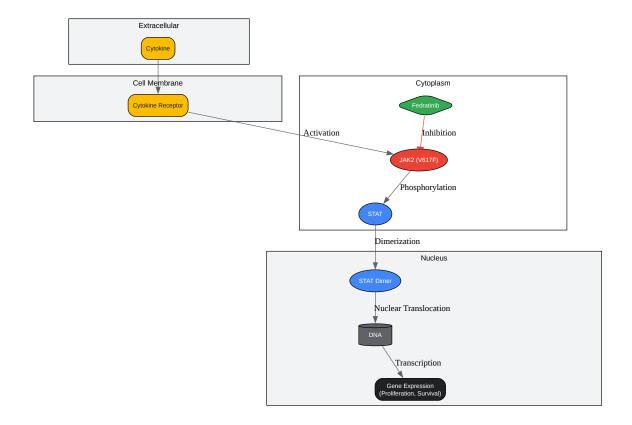


transcription of genes involved in cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[1]

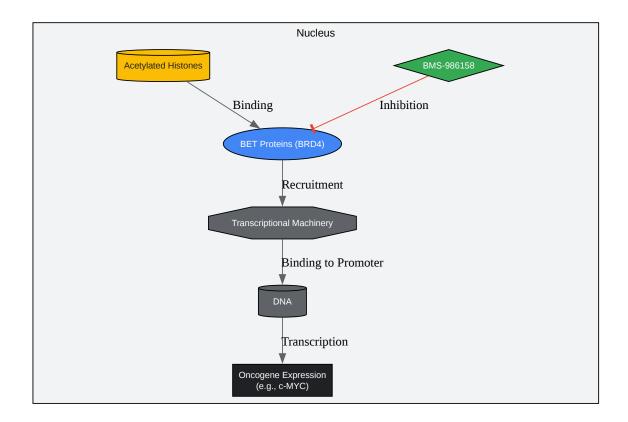
**BMS-986158** is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to specific gene promoters. In many cancers, including those with JAK2 mutations, BET proteins are involved in the expression of key oncogenes such as c-MYC. By competitively binding to the bromodomains of BET proteins, **BMS-986158** displaces them from chromatin, leading to the downregulation of target gene expression, including c-MYC. This disruption of oncogenic transcription programs can inhibit cancer cell proliferation and survival.

## **Signaling Pathway Diagrams**

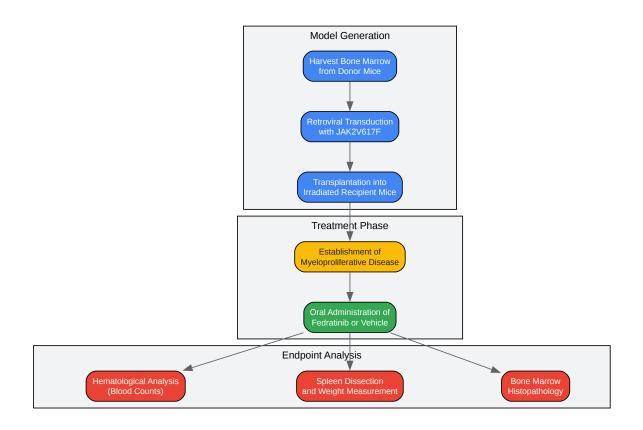












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## References

- 1. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
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